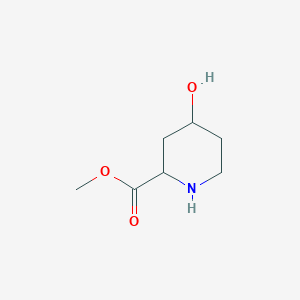

Methyl 4-hydroxypiperidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-hydroxypiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h5-6,8-9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDFSCGFCFYWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties of Methyl 4-hydroxypiperidine-2-carboxylate

This guide provides a comprehensive analysis of the structural, physicochemical, and stereochemical properties of Methyl 4-hydroxypiperidine-2-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental principles with practical applications, offering a deep dive into the molecule's core characteristics that are pivotal for its role as a versatile building block in modern synthetic chemistry.

Introduction: A Privileged Scaffold in Medicinal Chemistry

This compound is a heterocyclic organic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a methyl carboxylate group at the 2-position.[1][2] Its molecular structure offers a unique combination of functionality: a secondary amine, a hydroxyl group, and an ester, making it a highly valuable chiral building block.[1] This trifunctional nature allows for a wide range of chemical modifications, rendering it a privileged scaffold in the design and synthesis of complex, biologically active molecules.[1]

Notably, this piperidine derivative is a critical precursor for novel histamine H3 receptor (H3R) antagonists and inverse agonists, which are under investigation for treating complex neurodegenerative disorders such as Alzheimer's disease.[1] By serving as a structural core, it enables the development of dual-action ligands that can, for instance, combine H3R antagonism with cholinesterase inhibition, aiming to enhance cognitive function more effectively than single-target agents.[1]

Physicochemical and Molecular Properties

The fundamental properties of a molecule are critical for predicting its behavior in both chemical reactions and biological systems. The data for this compound is summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 144913-66-6 | [1][2] |

| Molecular Formula | C₇H₁₃NO₃ | [2] |

| Molecular Weight | 159.18 g/mol | [1][2] |

| Canonical SMILES | COC(=O)C1CC(CCN1)O | [2] |

| InChI Key | XYDFSCGFCFYWNY-UHFFFAOYSA-N | [1][2] |

| logP (Predicted) | -0.6 | [3] |

| pKa (Predicted) | 11.12 (for the piperidine nitrogen, estimated) | [4] |

| Solubility | Soluble in water and polar organic solvents | [4][5] |

| Appearance | Off-white to pale yellow solid (typical) | [6] |

| Storage Conditions | Inert atmosphere, 2–8°C | [1] |

Note: Some properties, like pKa and solubility, are estimated based on the parent piperidine structure and general principles of organic chemistry due to a lack of specific experimental data for this exact molecule.

Stereochemistry and Conformational Analysis

The piperidine ring is not planar and, like cyclohexane, adopts a chair conformation to minimize angular and torsional strain. The presence of two substituents at the C2 and C4 positions introduces significant stereochemical complexity, including the existence of cis and trans diastereomers and their respective enantiomers.

Diastereomers and Enantiomers

This compound has two chiral centers (at C2 and C4), leading to four possible stereoisomers:

-

(2R, 4R) and (2S, 4S) - trans isomers

-

(2R, 4S) and (2S, 4R) - cis isomers

The relative orientation of the hydroxyl and carboxylate groups (cis or trans) significantly influences the molecule's three-dimensional shape, its interactions with biological targets, and its synthetic utility.[1] For instance, the specific stereoisomer (2R,4R)-Methyl 4-Hydroxypiperidine-2-carboxylate hydrochloride is noted for its role in influencing chiral recognition in drug-receptor interactions.[1]

Conformational Preference of the Piperidine Ring

The chair conformation is the most stable arrangement for the piperidine ring. Substituents can occupy either an axial or an equatorial position. The energetic preference for a given conformation is a critical aspect of the molecule's structure.

-

Ring Inversion: The piperidine ring undergoes rapid ring inversion at room temperature, allowing interconversion between two chair conformers.

-

Substituent Position: Large substituents generally prefer the equatorial position to avoid 1,3-diaxial interactions, which are sterically unfavorable.[7] For 4-substituted piperidines, the equatorial conformer is typically more stable.[7][8] NMR studies on 4-hydroxypiperidine confirm that the conformer with the equatorial hydroxyl group is energetically favored by approximately 0.8 kcal/mol in solution.[7]

-

Nitrogen Inversion: The nitrogen atom also undergoes inversion, but the energy barrier is low, allowing for rapid interconversion between conformers where the N-H bond is axial or equatorial.[7]

For this compound, the thermodynamically most stable conformation is the chair form where both the C2-carboxylate and C4-hydroxyl groups are in the equatorial position to minimize steric strain.[2] This is particularly true for the trans isomers.

Diagram: Conformational Equilibrium The following diagram illustrates the chair-chair interconversion for a disubstituted piperidine ring, highlighting the energetic preference for equatorial substituents.

Caption: Chair conformations showing the energetic favorability of equatorial substituents.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the overlapping signals of the piperidine ring protons. Key expected signals include:

-

A singlet around 3.7 ppm for the methyl ester (-OCH₃) protons.

-

A multiplet for the proton at C4 (HC-OH), likely in the 3.5-4.0 ppm range.

-

A multiplet for the proton at C2 (HC-CO₂Me), likely in the 3.0-3.5 ppm range.

-

A broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O.

-

A broad singlet for the amine (N-H) proton, also exchangeable.

-

Complex multiplets for the remaining methylene protons on the piperidine ring (C3, C5, C6) between 1.5 and 3.0 ppm.[9]

-

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals:

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[11]

-

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹, which may overlap with the O-H stretch.

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region due to the stretching of C-H bonds in the piperidine ring and methyl group.[11]

-

C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.[12]

-

C-O Stretch: An absorption in the 1000-1300 cm⁻¹ range for the C-O single bond of the ester and the alcohol.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 159. For High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be detected at m/z 160.0968, consistent with the formula C₇H₁₄NO₃⁺.[1][13]

-

Key Fragmentation Patterns: The molecule is expected to fragment via several characteristic pathways:

-

Loss of the methoxy group (-OCH₃) to give a peak at m/z 128.

-

Loss of the entire carbomethoxy group (-CO₂CH₃) to give a peak at m/z 100.

-

Alpha-cleavage adjacent to the nitrogen atom, a common fragmentation for amines.[14]

-

Loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at m/z 141.[14]

-

Synthesis and Purification

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor. The following protocol outlines a standard laboratory procedure.

Diagram: Synthetic Workflow

Caption: General workflow for the synthesis and purification of the target compound.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is based on the well-established esterification of carboxylic acids and is adapted from general procedures for similar piperidine derivatives.[1]

Materials:

-

4-Hydroxypiperidine-2-carboxylic acid

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Hydroxypiperidine-2-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous methanol to the flask (sufficient to dissolve the starting material, e.g., 10-20 mL per gram).

-

Catalyst Addition: Cool the mixture in an ice bath (0°C). Slowly add thionyl chloride (1.2 eq) dropwise with vigorous stirring. Causality Note: The slow, cooled addition is crucial to control the exothermic reaction between SOCl₂ and methanol, which forms the reactive species for esterification and prevents degradation.

-

Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully concentrate the solvent under reduced pressure using a rotary evaporator.

-

Workup: Re-dissolve the residue in DCM or EtOAc. Slowly add saturated NaHCO₃ solution to neutralize the excess acid until effervescence ceases (pH ~8). Trustworthiness Note: This neutralization step is self-validating; the cessation of gas evolution indicates the complete quenching of the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter the drying agent and wash with a small amount of fresh solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity (>95%).[1]

Conclusion

This compound is a molecule of significant structural and synthetic interest. Its stereochemical diversity and the conformational preferences of its piperidine core are defining features that dictate its utility in medicinal chemistry. A thorough understanding of its spectroscopic signature is paramount for its correct identification and quality control during synthesis. The protocols and data presented in this guide provide a foundational framework for researchers working with this versatile and valuable chemical entity, enabling its effective application in the development of next-generation therapeutics.

References

-

Jones, P. G., & Ahrens, B. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 17(28), 5206-5215. [Link]

-

Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

-

Abraham, R. J., & Medforth, C. J. (1988). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Magnetic Resonance in Chemistry, 26(10), 803-810. [Link]

-

Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 366-371. [Link]

-

Manimekalai, A., et al. (2012). Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. International Journal of Organic Chemistry, 2, 11-19. [Link]

-

Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt.... Retrieved from [Link]

-

Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(11), 322-329. [Link]

-

Gund, T. M., & Portoghese, P. S. (1983). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 26(2), 175-178. [Link]

-

National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18653318, (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine. Retrieved from [Link]

- Google Patents. (n.d.). CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.

-

Manimekalai, A., et al. (2014). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Journal of Chemical and Pharmaceutical Research, 6(5), 890-896. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone. PubMed Central. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). (2R,4S)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride | CAS 175671-44-0. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride (C7H13NO3). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11321108, methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21093366, Methyl 4-hydroxypiperidine-4-carboxylate. Retrieved from [Link]

-

NIST. (n.d.). 4-Hydroxy-N-methylpiperidine. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.... Retrieved from [Link]

-

MDPI. (n.d.). 2,2-Diphenylbutanamide Bromide and 4-(1-Methylpiperidin-1-ium-1-yl). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 144913-66-6 [smolecule.com]

- 3. Methyl 4-hydroxypiperidine-4-carboxylate | C7H13NO3 | CID 21093366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Hydroxypiperidine | 5382-16-1 [chemicalbook.com]

- 7. Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J [pubs.rsc.org]

- 8. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chesci.com [chesci.com]

- 10. 4-Hydroxypiperidine (5382-16-1) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. PubChemLite - Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride (C7H13NO3) [pubchemlite.lcsb.uni.lu]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Methyl 4-hydroxypiperidine-2-carboxylate (CAS 144913-66-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxypiperidine-2-carboxylate, registered under CAS number 144913-66-6, is a pivotal heterocyclic building block in modern medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most notably, its critical role as a precursor in the development of advanced therapeutic agents. The unique structural features of this piperidine derivative, namely its hydroxyl and methyl ester functionalities, make it a versatile scaffold for creating complex molecules with significant biological activity. This document will delve into its application in the synthesis of dual-action histamine H3 receptor (H3R) antagonists and cholinesterase inhibitors, a promising strategy in the treatment of neurodegenerative diseases such as Alzheimer's disease. Detailed experimental protocols, safety and handling procedures, and an exploration of the underlying biochemical pathways will be presented to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

Chemical Identity and Physicochemical Properties

This compound is a piperidinecarboxylate ester. Its core structure is a piperidine ring substituted with a hydroxyl group at the 4-position and a methyl carboxylate group at the 2-position.

| Property | Value | Source |

| CAS Number | 144913-66-6 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₁₃NO₃ | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| Canonical SMILES | COC(=O)C1CC(CCN1)O | [1] |

| InChI | InChI=1S/C7H13NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h5-6,8-9H,2-4H2,1H3 | [1] |

| InChI Key | XYDFSCGFCFYWNY-UHFFFAOYSA-N | [2] |

| Purity | ≥95% (commercially available) | [3] |

| Storage Temperature | Freezer | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A classical and effective method involves a multi-step process starting from readily available materials.

Synthesis via Dieckmann Condensation

One established pathway to the piperidine core of this molecule involves a Dieckmann condensation.[1] This intramolecular cyclization of a diester is a powerful tool for the formation of five- and six-membered rings.

Experimental Protocol: Esterification of 4-hydroxypiperidine-2-carboxylic acid

A more direct synthesis involves the esterification of the corresponding carboxylic acid. This method is often preferred for its simplicity and high yield.

Materials:

-

4-hydroxypiperidine-2-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 4-hydroxypiperidine-2-carboxylic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux (approximately 70-90°C) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from an ethanol/water mixture or by column chromatography.[2]

Applications in Drug Discovery and Development

This compound is a highly valued intermediate in the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.[1][2]

Precursor for Histamine H3 Receptor Antagonists

The primary application of this compound is in the development of histamine H3 receptor (H3R) antagonists and inverse agonists.[2] H3Rs are presynaptic autoreceptors that regulate the release of histamine and other neurotransmitters, such as acetylcholine, dopamine, and norepinephrine.[4] Antagonism of H3Rs leads to increased neurotransmitter release, which is a promising therapeutic strategy for cognitive disorders, including Alzheimer's disease.[4]

Dual-Target Ligands: H3R Antagonism and Cholinesterase Inhibition

A particularly innovative approach involves the design of dual-target ligands that act as both H3R antagonists and cholinesterase (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) inhibitors.[2][5] This dual action aims to enhance cortical cholinergic neurotransmission more effectively than single-target agents, offering a potentially more potent treatment for the cognitive symptoms of Alzheimer's disease.[2]

Neuroprotective Effects

Derivatives of this compound have shown potential neuroprotective properties.[2] Studies have indicated that these compounds can reduce oxidative stress in neuronal cells, suggesting a role in mitigating the neuronal damage associated with neurodegenerative conditions.[2]

Signaling Pathway of H3 Receptor Antagonism in Neuroprotection

The neuroprotective effects of H3R antagonists are mediated through complex signaling pathways. Antagonism of the H3R can lead to the modulation of several downstream targets, ultimately promoting neuronal survival and function.

Safety and Handling

As a piperidine derivative, this compound requires careful handling in a laboratory setting. The following are general safety precautions; however, it is essential to consult the specific Safety Data Sheet (SDS) for this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][6]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust.[4]

-

Handling: Avoid contact with skin and eyes.[4][6] Do not ingest.[6] Keep away from open flames, hot surfaces, and sources of ignition.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Experimental Protocol: N-Alkylation of this compound

A common subsequent reaction for this intermediate is the N-alkylation of the piperidine nitrogen to introduce various substituents for structure-activity relationship (SAR) studies.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Anhydrous acetonitrile or DMF

-

Non-nucleophilic base (e.g., potassium carbonate or N,N-diisopropylethylamine)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (nitrogen or argon)

-

Syringe pump (optional, for slow addition)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound and a non-nucleophilic base (e.g., 1.5 equivalents of potassium carbonate).

-

Solvent Addition: Add anhydrous acetonitrile or DMF to dissolve the starting materials.

-

Alkylating Agent Addition: Slowly add the alkyl halide (1.1 equivalents) to the stirred solution at room temperature. A syringe pump can be used for controlled addition.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heating (e.g., 70°C) until the reaction is complete, as monitored by TLC.

-

Work-up:

-

Cool the reaction mixture and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

-

Purification: The crude N-alkylated product can be purified by column chromatography on silica gel.

Conclusion

This compound (CAS 144913-66-6) is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its versatile structure serves as a valuable starting point for the creation of complex molecules with potent biological activities. The demonstrated application of this intermediate in the synthesis of novel histamine H3 receptor antagonists and dual-target cholinesterase inhibitors highlights its importance in the ongoing search for effective treatments for neurodegenerative diseases. This guide has provided a detailed overview of its chemical properties, synthesis, and applications, along with practical experimental protocols and safety information, to support its use in research and development.

References

Sources

The 4-Hydroxypiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-hydroxypiperidine moiety is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold" for its recurring presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its inherent structural and physicochemical attributes—a conformationally stable heterocyclic ring, a basic nitrogen atom, and a strategically positioned hydroxyl group—confer the ability to engage with a multitude of biological targets through specific, high-affinity interactions. This guide provides a comprehensive technical analysis of the biological significance of the 4-hydroxypiperidine scaffold, exploring its prevalence, diverse pharmacological activities, and strategic role in contemporary drug design. We will dissect the key structure-activity relationships, provide mechanistic insights, and detail synthetic methodologies, offering a robust resource for professionals in drug discovery and development.

The 4-Hydroxypiperidine Core: A Structurally Privileged Framework

The piperidine ring is one of the most ubiquitous saturated heterocycles in FDA-approved drugs. The introduction of a hydroxyl group at the 4-position dramatically enhances its utility, creating a versatile and powerful building block.[2]

-

Three-Dimensional Diversity: The saturated piperidine ring typically adopts a stable chair conformation, providing a rigid, three-dimensional scaffold that allows for precise spatial orientation of substituents.

-

Basic Nitrogen Center: The nitrogen atom is typically protonated at physiological pH, enabling crucial ionic interactions with acidic residues (e.g., aspartic or glutamic acid) in target proteins. It also serves as a key site for synthetic modification to modulate potency and pharmacokinetic properties.

-

Strategic Hydroxyl Group: The C4-hydroxyl group is a critical pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, forming key interactions that anchor the molecule within a binding pocket.[2] This functional group also provides a convenient handle for further chemical modifications and can improve aqueous solubility.[1][4]

These combined features make N-Boc-4-hydroxypiperidine, a protected form, a pivotal building block for constructing a wide array of pharmaceuticals.[4][5]

Manifestation in Approved Therapeutics: A Cross-Section of Efficacy

The true measure of a scaffold's significance is its representation in successful, marketed drugs. The 4-hydroxypiperidine core is integral to the structure of numerous pharmaceuticals across a wide spectrum of therapeutic areas, demonstrating its versatility and favorable safety profile.

Table 1: Representative FDA-Approved Drugs Featuring the 4-Hydroxypiperidine Scaffold

| Drug Name | Therapeutic Area | Core Mechanism of Action |

| Haloperidol | Antipsychotic | Dopamine D2 Receptor Antagonist |

| Risperidone | Antipsychotic | Serotonin 5-HT2A and Dopamine D2 Receptor Antagonist |

| Paliperidone | Antipsychotic | Serotonin 5-HT2A and Dopamine D2 Receptor Antagonist |

| Fexofenadine | Antihistamine | Histamine H1 Receptor Antagonist |

| Loperamide | Antidiarrheal | µ-Opioid Receptor Agonist |

| Donepezil | Alzheimer's Disease | Acetylcholinesterase Inhibitor |

| Rupatidine | Antihistamine | H1 Antagonist & PAF Antagonist[6] |

| Bepotastine | Antihistamine | H1 Antagonist & Mast Cell Stabilizer[6] |

Diverse Pharmacological Activities & Mechanistic Underpinnings

The scaffold's utility is rooted in its ability to be tailored for high-affinity interactions with various biological targets, most notably G-protein coupled receptors (GPCRs) and enzymes.[2]

Central Nervous System (CNS) Modulation

The 4-hydroxypiperidine scaffold is a frequent component of CNS-active agents, where its physicochemical properties can be tuned to facilitate blood-brain barrier penetration.

-

Dopamine & Serotonin Receptor Antagonism: In typical and atypical antipsychotics like Haloperidol and Risperidone, the scaffold is crucial for binding to dopamine (D2) and serotonin (5-HT2A) receptors. The hydroxyl group often forms a critical hydrogen bond with serine or threonine residues in the receptor's transmembrane domain, while the protonated nitrogen forms an ionic bond with a conserved aspartic acid residue. This "lock-and-key" interaction is fundamental to their therapeutic effect.[7][8]

Figure 1: Key binding interactions of the 4-hydroxypiperidine scaffold within a GPCR active site.

-

Dopamine Transporter (DAT) Inhibition: In the development of ligands for the dopamine transporter, potentially as treatments for cocaine addiction, introducing a hydroxyl group into the piperidine ring can dramatically and stereospecifically increase binding affinity. For some analogues, the (+)-enantiomer can be over 100-fold more potent than the (-)-enantiomer, demonstrating the critical role of precise hydroxyl group orientation.[7][8]

Peripheral Receptor Targeting

By modifying the scaffold to increase polarity and reduce CNS penetration, highly effective peripherally-acting drugs have been developed.

-

Histamine H1 Receptor Antagonism: In non-sedating antihistamines like Fexofenadine, the 4-hydroxypiperidine moiety provides the necessary interactions for high-affinity binding to peripheral H1 receptors. Its overall polar structure prevents it from crossing the blood-brain barrier, thus avoiding the sedative effects common to first-generation antihistamines.

-

µ-Opioid Receptor Agonism: Loperamide, an effective antidiarrheal, is a potent µ-opioid receptor agonist. The 4-hydroxypiperidine core is essential for its activity, but the molecule is a substrate for P-glycoprotein efflux pumps at the blood-brain barrier, effectively excluding it from the CNS and preventing central opioid effects like euphoria and respiratory depression.

Synthetic Strategies and Methodologies

The widespread adoption of the 4-hydroxypiperidine scaffold is heavily reliant on its synthetic accessibility. Numerous robust and scalable synthetic routes have been developed.[2]

General Synthetic Workflow: From 4-Piperidone

A common and versatile strategy involves the N-functionalization of a 4-piperidone precursor followed by stereoselective reduction of the ketone. The use of a Boc-protecting group on the nitrogen allows for controlled, regioselective reactions.[4]

Figure 2: A standard workflow for the synthesis of N-Boc-4-hydroxypiperidine.

Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine

This protocol describes a standard laboratory procedure for the preparation of a key intermediate used in drug synthesis.[5]

Objective: To synthesize N-Boc-4-hydroxypiperidine from 4-hydroxypiperidine.

Materials:

-

4-hydroxypiperidine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)

-

1M Aqueous Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-hydroxypiperidine (1.0 eq) and dissolve it in dichloromethane.

-

Aqueous Base Addition: Add a 1M aqueous solution of sodium bicarbonate (approx. 1.5 volumes relative to the starting material mass).

-

Boc Anhydride Addition: To the vigorously stirred biphasic mixture, add di-tert-butyl dicarbonate (1.0 eq) dissolved in a minimal amount of dichloromethane.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with fresh portions of dichloromethane.

-

Combine & Dry: Combine all organic layers and dry over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, typically as a white solid or colorless oil. The product is often of sufficient purity for subsequent steps without further purification.

Conclusion and Future Outlook

The 4-hydroxypiperidine scaffold has unequivocally established its status as a privileged structure in drug discovery. Its remarkable ability to serve as a versatile framework for ligands targeting a wide range of receptors and enzymes is evidenced by its presence in numerous blockbuster drugs.[1] The combination of a three-dimensional heterocyclic core, a basic nitrogen for ionic interactions and solubility modulation, and a key hydroxyl group for hydrogen bonding makes it a powerful tool for medicinal chemists. Future innovations will likely focus on novel stereoselective synthetic methods to access more complex and uniquely substituted 4-hydroxypiperidine analogues, further expanding the chemical space and enabling the development of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.

References

-

Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66. [Link]

-

Saeed, M., Saify, Z. S., Zafar Iqbal, & Nazar-ul-Islam. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace. [Link]

-

Bloxsail. (n.d.). Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. [Link]

-

Meltzer, P. C., Liang, Y., Brown, A. D., Hogan, A., Madras, B. K., & Blundell, P. (2003). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry, 46(14), 2923–2936. [Link]

-

Sigma-Aldrich. (n.d.). 4-Hydroxypiperidine, 98%. SLS. [Link]

-

Bloxsail. (n.d.). Key Chemical Properties and Applications of 4-Hydroxypiperidine. [Link]

-

MDPI. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Pharmaceuticals, 14(11), 1164. [Link]

-

National Center for Biotechnology Information. (n.d.). Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. Archives of Pharmacal Research, 28(8), 907-913. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]

- 6. innospk.com [innospk.com]

- 7. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sci-hub.box [sci-hub.box]

The Genesis and Synthetic Landscape of Methyl 4-Hydroxypiperidine-2-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of methyl 4-hydroxypiperidine-2-carboxylate, a pivotal chiral building block in modern medicinal chemistry. We delve into the historical context of its discovery, tracing its roots to the broader evolution of piperidine synthesis. The guide offers a detailed exploration of the primary synthetic routes, including stereoselective methods, complete with actionable experimental protocols. Furthermore, we elucidate the compound's critical role in the development of therapeutics for neurodegenerative disorders, with a particular focus on its application as a scaffold for histamine H₃ receptor antagonists. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its favorable physicochemical properties, including its ability to impart aqueous solubility and its conformational flexibility, which allows for optimal interactions with biological targets. The introduction of substituents onto the piperidine ring provides a powerful tool for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This compound, a functionally rich derivative of the piperidine core, has emerged as a particularly valuable building block in drug discovery. Its stereochemical complexity and the presence of orthogonal functional groups—a hydroxyl, a methyl ester, and a secondary amine—offer multiple points for diversification, enabling the synthesis of complex molecular architectures. This guide will provide a thorough examination of this key synthetic intermediate, from its historical origins to its modern-day applications.

A Historical Perspective: The Evolution of Piperidine Synthesis

The story of this compound is intrinsically linked to the broader history of piperidine chemistry. The first synthesis of a piperidine alkaloid, the neurotoxic coniine, was achieved by Ladenburg in 1886, a landmark event in organic chemistry.[3] However, the mid-20th century witnessed significant advancements in synthetic methodologies, particularly in the field of catalytic hydrogenation, that made a wide range of functionalized piperidines readily accessible. Chemists like Morris Freifelder were instrumental in developing robust and reproducible methods for the hydrogenation of pyridine precursors to their corresponding piperidines, laying the groundwork for the synthesis of compounds like this compound.[4]

The development of stereoselective synthetic methods in recent decades has further revolutionized the field, allowing for precise control over the three-dimensional arrangement of substituents on the piperidine ring.[3][5] This has been crucial for the synthesis of enantiomerically pure drugs, as the biological activity of chiral molecules is often highly dependent on their stereochemistry.

Synthetic Strategies for this compound

The synthesis of this compound can be broadly approached through two primary strategies: the functionalization of a pre-existing piperidine core and the construction of the piperidine ring with the desired functionalities in place.

Route 1: Esterification of 4-Hydroxypiperidine-2-carboxylic Acid

A common and direct method for the synthesis of this compound is the Fischer esterification of the corresponding carboxylic acid, 4-hydroxypiperidine-2-carboxylic acid (also known as 4-hydroxypipecolic acid).[6] This reaction is typically carried out by heating the carboxylic acid in methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.[6][7][8]

Caption: Fischer Esterification Workflow.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a solution of 4-hydroxypiperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

-

Reaction: The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure. The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 volumes).

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.[6]

Route 2: Catalytic Hydrogenation of Pyridine Derivatives

An alternative and widely used approach involves the catalytic hydrogenation of a suitably substituted pyridine precursor, such as methyl 4-hydroxypyridine-2-carboxylate. This method allows for the stereoselective synthesis of specific isomers depending on the catalyst and reaction conditions employed.[5] Various catalysts can be used, including platinum oxide (PtO₂), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C).

Caption: Catalytic Hydrogenation Workflow.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a high-pressure hydrogenation vessel, a solution of methyl 4-hydroxypyridine-2-carboxylate (1.0 eq) in a suitable solvent, such as glacial acetic acid or methanol, is prepared. The catalyst (e.g., 5-10 mol% PtO₂) is then carefully added.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Workup: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired this compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its use in synthesis and drug discovery. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃NO₃ | |

| Molecular Weight | 159.18 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | Varies by isomer | |

| Solubility | Soluble in water and polar organic solvents | [6] |

| pKa | (Data not readily available) |

Table 2: Spectroscopic Data

| Technique | Key Features and Assignments |

| ¹H NMR | Signals corresponding to the methyl ester protons (-OCH₃), the piperidine ring protons, and the hydroxyl proton (-OH). The chemical shifts and coupling constants provide information on the stereochemistry of the molecule. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the piperidine ring, and the methyl carbon of the ester. |

| Mass Spec. | The molecular ion peak (M+) and characteristic fragmentation patterns can confirm the molecular weight and structure. Common fragments may include the loss of the methoxy group (-OCH₃) or the carboxyl group (-COOCH₃).[9][10][11] |

| FTIR | Characteristic absorption bands for the hydroxyl group (O-H stretch), the ester carbonyl group (C=O stretch), and the C-N and C-O bonds of the piperidine ring. |

Application in Drug Discovery: A Scaffold for Histamine H₃ Receptor Antagonists

This compound is a highly sought-after building block for the synthesis of ligands targeting the histamine H₃ receptor (H₃R).[6] The H₃R is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[6] Antagonists of the H₃R have shown therapeutic potential for the treatment of a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia, by enhancing neurotransmitter release.[6]

The 4-hydroxy group and the 2-carboxylate functionality of the piperidine scaffold provide key interaction points with the H₃ receptor, while the piperidine nitrogen serves as a handle for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties. Numerous patents have been filed for H₃R antagonists that incorporate the 4-hydroxypiperidine-2-carboxylate moiety, highlighting its importance in this therapeutic area.[1][12][13][14]

Caption: Application of the Scaffold in Drug Discovery.

Conclusion

This compound stands as a testament to the enduring importance of the piperidine scaffold in medicinal chemistry. Its rich history, versatile synthesis, and critical role in the development of novel therapeutics underscore its value to the drug discovery community. This guide has provided a comprehensive overview of this key building block, from its historical context and synthetic methodologies to its application in the design of histamine H₃ receptor antagonists. It is our hope that this document will serve as a valuable resource for scientists and researchers, empowering them to leverage the unique properties of this compound in their quest for new and improved medicines.

References

- Piperazine and aminopyrrolidine compounds as histamine h3 receptor antagonists. (URL: )

- Piperidine and pyrrolidine derivatives as antagonists of histamine h3 receptor. (URL: )

-

PIPERIDINE DERIVATIVES USEFUL AS HISTAMINE H3 ANTAGONISTS. (URL: [Link])

- Piperidine derivatives as histamine h3 receptor ligands. (URL: )

-

Denic, M., Blagojevic, P., & Radulovic, N. (2013). Synthetic approaches to coniine and other 2-alkyl piperidines. Facta universitatis - series: Physics, Chemistry and Technology, 11(1), 1–26. (URL: [Link])

-

Synthesis of Boc-protected (2S,4R)-4-hydroxypipecolic acid. (URL: [Link])

-

Piperidine. (URL: [Link])

-

Synthesis of highly functionalized piperidines. (URL: [Link])

-

Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress. (URL: [Link])

-

Piperidine. (URL: [Link])

-

Piperidine. (URL: [Link])

-

CHEM254 Experiment 06 Synthesis of Novel Esters. (URL: [Link])

-

Preparation of (2S,4R)-4-Hydroxypipecolic Acid and Derivatives. (URL: [Link])

-

Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... (URL: [Link])

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (URL: [Link])

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (URL: [Link])

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

-

Mass Spectrometry. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns. (URL: [Link])

- [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. (URL: http://www.orgsyn.org/demo.aspx?prep=v78p0258)

-

Stereoselective Synthesis of Piperidines by Iridium-Catalyzed Cyclocondensation. (URL: [Link])

-

Piperidine Synthesis. (URL: [Link])

-

Piperidine hydrochloride - Optional[FTIR] - Spectrum. (URL: [Link])

- Method for preparing 4-methylpiperidine-2-carboxyl

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (URL: [Link])

- Synthesis method of N-boc-4-hydroxypiperidine. (URL: )

-

Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization. (URL: [Link])

-

A new facile synthesis of (2S,5S)-5-hydroxypipecolic acid hydrochloride. (URL: [Link])

-

6-Ring Piperidine-Based Polymers with Both Upper and Lower Critical Solution Temperatures as Kinetic Hydrate Inhibitors. (URL: [Link])

-

Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose. (URL: [Link])

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (URL: [Link])

-

mass spectra - fragmentation patterns. (URL: [Link])

-

synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (URL: [Link])

-

Fischer Esterification-Typical Procedures. (URL: [Link])

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (URL: [Link])

-

Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (URL: [Link])

-

1.31: Experiment_731_Esters 1_0. (URL: [Link])

-

Fragmentation Patterns in Mass Spectra. (URL: [Link])

-

Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. (URL: [Link])

-

(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine. (URL: [Link])

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (URL: [Link])

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. WO2010133544A1 - Piperazine and aminopyrrolidine compounds as histamine h3 receptor antagonists - Google Patents [patents.google.com]

- 13. WO2004054973A2 - Piperidine and pyrrolidine derivatives as antagonists of histamine h3 receptor - Google Patents [patents.google.com]

- 14. WO2006014136A1 - Piperidine derivatives as histamine h3 receptor ligands - Google Patents [patents.google.com]

Introduction: The Strategic Importance of the Hydroxylated Piperidine Scaffold

An In-Depth Technical Guide to the Fundamental Reactivity of Hydroxylated Piperidine Esters

The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in numerous clinically approved drugs.[1][2] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents to interact effectively with complex biological targets, often improving physicochemical properties like solubility and stability compared to flat, aromatic systems.[3] The introduction of a hydroxyl group and an ester moiety onto this scaffold creates a class of compounds—hydroxylated piperidine esters—with a nuanced and highly tunable reactivity profile. These molecules are frequently explored as prodrugs, where the ester is designed for enzymatic cleavage to release an active hydroxylated piperidine, or as synthetic intermediates where the interplay between the functional groups dictates reaction outcomes.[4]

This guide provides a detailed exploration of the core reactivity principles governing these molecules. We will dissect the key pathways of transformation, explain the causal factors behind their stability and degradation, and provide actionable experimental protocols for their study. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness or mitigate the inherent reactivity of this valuable chemical class.

Key Reactive Centers and Their Interplay

The reactivity of a hydroxylated piperidine ester is not merely the sum of its parts but a complex interplay between the ester, the hydroxyl group, and the piperidine ring's nitrogen atom. The relative positioning of these groups (e.g., 2-hydroxy, 3-hydroxy, or 4-hydroxy isomers) and their stereochemical relationship are critical determinants of the molecule's fate under chemical and biological conditions.

Caption: Primary sites of chemical and metabolic reactivity on a generic N-substituted 4-hydroxypiperidine ester scaffold.

Ester Hydrolysis: The Dominant Degradation Pathway

The most common reaction is the cleavage of the ester linkage. The rate and mechanism are highly dependent on pH and the presence of enzymes. Understanding these kinetics is paramount for predicting shelf-life, designing stable formulations, and engineering prodrugs with specific release profiles.

Base-Catalyzed Hydrolysis

Under alkaline conditions, esters undergo saponification via nucleophilic acyl substitution. The reaction is typically second-order, being first-order with respect to both the ester and the hydroxide ion.[5]

Causality Behind Experimental Choices: The choice of a strong base like NaOH in forced degradation studies is deliberate. It accelerates the degradation process to reveal the primary hydrolytic products within a practical timeframe.[6] The concentration of base is kept in large excess to ensure pseudo-first-order kinetics, which simplifies data analysis by making the observed rate dependent only on the ester concentration.[5]

Influence of the Hydroxyl Group: The position of the hydroxyl group can dramatically alter the hydrolysis rate.

-

Intramolecular Catalysis: A hydroxyl group at the 2- or 3-position, if oriented correctly (e.g., cis to the ester), can act as an intramolecular nucleophile, attacking the ester carbonyl to form a transient lactone intermediate. This process, known as neighboring group participation, can significantly accelerate hydrolysis compared to an isomer where such participation is not possible (e.g., a 4-hydroxy or a trans isomer).

-

Electronic Effects: The electron-withdrawing inductive effect of the hydroxyl group can slightly stabilize the ester, but this is often overshadowed by steric and neighboring group effects.[7]

Caption: Mechanism of base-catalyzed ester hydrolysis, including a potential accelerated pathway via intramolecular catalysis.

Acid-Catalyzed Hydrolysis

In acidic conditions, the ester carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. This pathway is often slower than base-catalyzed hydrolysis but is a critical consideration for formulation in acidic media.

Enzymatic Hydrolysis

For drug development professionals, understanding enzymatic hydrolysis is crucial. Esterases, abundant in plasma, the liver, and other tissues, are highly efficient catalysts for ester cleavage.[8]

-

Lipases and Esterases: Enzymes like Candida antarctica lipase B (CALB) or lipases from Burkholderia cepacia can be used for the kinetic resolution of racemic hydroxylated piperidine esters, demonstrating that these enzymes are sensitive to the stereochemistry of the scaffold.[9][10]

-

Prodrug Activation: The design of piperidine ester prodrugs relies on predictable cleavage by human esterases to release the active drug at the desired site.[4] The steric environment around the ester, dictated by the substitution pattern on the piperidine ring, is a key factor in modulating the rate of this enzymatic conversion.

Oxidation: A Competing Reactivity Pathway

The hydroxylated piperidine scaffold contains multiple sites susceptible to oxidation, which can lead to a complex array of degradation products.

Oxidation of the Hydroxyl Group

The secondary hydroxyl group can be oxidized to the corresponding ketone using a variety of standard oxidizing agents (e.g., chromic acid, PCC).[11] In a biological context, this transformation can be mediated by alcohol dehydrogenases. This ketone product may have a different pharmacological and toxicological profile than the parent compound.

Oxidation of the Piperidine Ring

The piperidine ring itself is a site of significant reactivity, particularly in metabolic contexts.

-

N-Oxidation: The tertiary amine of an N-substituted piperidine is readily oxidized to an N-oxide, especially by metabolic enzymes like Cytochrome P450s or under stress conditions using oxidants like hydrogen peroxide (H₂O₂).[6][12] N-oxides are typically more polar and are often key metabolites in drug clearance pathways.

-

C-H Oxidation: Oxidation can occur at the carbon atoms alpha to the nitrogen, leading to the formation of an iminium ion intermediate.[13][14] This highly reactive species can then be trapped by nucleophiles (like water, to form a hemiaminal) or undergo further reactions.[15] This pathway is a major route of metabolic degradation for many piperidine-containing drugs.[16] Studies have shown that even under simulated atmospheric conditions, OH radicals preferentially abstract hydrogen from the C2 position of the piperidine ring.[17]

Experimental Protocols for Reactivity Assessment

A self-validating system for assessing reactivity involves subjecting the molecule to stressed conditions and using a stability-indicating analytical method to resolve the parent compound from its degradation products.

Protocol: Forced Degradation Study

This protocol is designed to identify the likely degradation pathways for a novel hydroxylated piperidine ester.

Objective: To intentionally degrade the target compound under acid, base, oxidative, thermal, and photolytic stress to identify degradation products and establish its stability profile.

Materials:

-

Hydroxylated piperidine ester

-

HPLC/UPLC system with UV or MS detector

-

HPLC grade solvents (Acetonitrile, Methanol, Water)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

pH meter, calibrated

-

Oven and Photostability chamber

Methodology:

-

Stock Solution: Prepare a 1 mg/mL stock solution of the ester in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. An unstressed control (1 mL stock + 1 mL solvent) must be run in parallel.

-

Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 8 hours.

-

Oxidative Degradation: 3% H₂O₂. Incubate at room temperature for 8 hours.

-

Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to light in a photostability chamber as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw a sample.

-

Neutralize the acid and base samples before analysis.

-

Dilute all samples to an appropriate concentration (e.g., 100 µg/mL).

-

Analyze using a validated reverse-phase HPLC method (e.g., C18 column).[18] Monitor for the decrease in the parent peak area and the appearance of new peaks.

-

Causality and Interpretation:

-

Appearance of new peaks in acid/base conditions points to hydrolytic instability.[6] Comparing the rates helps determine if the compound is more labile to acid or base.

-

Degradation with H₂O₂ confirms susceptibility to oxidation. Mass spectrometry can be used to identify if N-oxidation or hydroxylation of the ring has occurred.[6]

-

Thermal and photolytic degradation assess the intrinsic stability of the molecule.

Caption: Experimental workflow for a forced degradation study of a hydroxylated piperidine ester.

Data Presentation

Quantitative results from stability studies should be summarized in a clear, tabular format to allow for direct comparison of the compound's lability under different conditions.

Table 1: Example Forced Degradation Data for a Hypothetical 3-Hydroxypiperidine Ester

| Stress Condition | Duration | Parent Compound Remaining (%) | Major Degradation Product (m/z) | Inferred Pathway |

| 0.1 M HCl | 24 hours | 91.5% | [M-Ester+H]⁺ | Acid Hydrolysis |

| 0.1 M NaOH | 8 hours | 45.2% | [M-Ester+H]⁺ | Base Hydrolysis |

| 3% H₂O₂ | 8 hours | 78.1% | [M+16+H]⁺ | N-Oxidation |

| 80°C Heat | 48 hours | 98.7% | - | Thermally Stable |

| Photolytic | 1.2 M lux hr | 96.4% | - | Photostable |

Data is hypothetical and for illustrative purposes.

Conclusion and Future Outlook

The fundamental reactivity of hydroxylated piperidine esters is a rich and complex field, driven by a delicate balance of steric, electronic, and catalytic factors. The ester linkage represents the primary site for hydrolytic degradation, a process that can be significantly modulated by the position of the hydroxyl group through intramolecular catalysis. Simultaneously, the piperidine nitrogen and its adjacent carbons are susceptible to oxidative metabolism, often leading to N-oxides and iminium ion-derived products.

For drug development professionals, a thorough understanding of these competing pathways is not an academic exercise; it is a prerequisite for success. It enables the rational design of stable drug candidates, the engineering of prodrugs with tailored activation kinetics, and the development of robust analytical methods for quality control. As synthetic methodologies continue to provide more complex and diverse piperidine scaffolds,[3][19] the principles outlined in this guide will remain fundamental to translating these molecular architectures into safe and effective therapeutics.

References

-

Title: Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions Source: ACS Publications URL: [Link]

-

Title: Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners Source: PMC URL: [Link]

-

Title: Piperidines and Oxidative Coupling Source: ResearchGate URL: [Link]

-

Title: Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling Source: ChemistryViews URL: [Link]

-

Title: General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts Source: ChemRxiv URL: [Link]

-

Title: Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity Source: ResearchGate URL: [Link]

-

Title: Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation Source: American Chemical Society URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL: [Link]

- Title: 4-hydroxy-piperidine derivatives and their preparation Source: Google Patents URL

- Title: Synthesis method of N-boc-4-hydroxypiperidine Source: Google Patents URL

-

Title: N-Hydroxypiperidine Source: Wikipedia URL: [Link]

-

Title: Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors Source: PubMed Central URL: [Link]

-

Title: Kinetics of Reactions of Piperidine with Nitrophenyl Esters of p-Toluenesulfonic and Mesitylenesulfonic Acids. The Miserable Effect of ortho-Methyl Groups Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Chemoenzymatic approach to enantiopure piperidine-based b-amino esters in organic solvents Source: ResearchGate URL: [Link]

-

Title: The underappreciated hydroxyl in drug discovery Source: Future Medicinal Chemistry URL: [Link]

-

Title: Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 Source: ResearchGate URL: [Link]

-

Title: Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development Source: PubMed URL: [Link]

-

Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

-

Title: Kinetics of alkaline hydrolysis of synthetic organic esters Source: ChemRxiv URL: [Link]

-

Title: Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method Source: PubMed URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties Source: PubMed URL: [Link]

-

Title: Influence of piperidine ring on stability and reactivity of piperine Source: ResearchGate URL: [Link]

-

Title: Drug design principles - Stereoelectronics Source: Drug Design URL: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]

- 4. Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. stereoelectronics.org [stereoelectronics.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ycdehongchem.com [ycdehongchem.com]

- 12. N-Hydroxypiperidine - Wikipedia [en.wikipedia.org]

- 13. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) for Methyl 4-hydroxypiperidine-2-carboxylate

An In-depth Spectroscopic Guide to Methyl 4-hydroxypiperidine-2-carboxylate

Foreword: The Structural Significance of a Versatile Building Block

This compound is a heterocyclic compound of significant interest in the pharmaceutical and medicinal chemistry sectors.[1] Its piperidine core is a privileged scaffold in drug design, and the dual functionalization—a hydroxyl group and a methyl ester—provides versatile handles for synthetic elaboration. This molecule serves as a critical intermediate in the synthesis of novel therapeutics, particularly multi-target-directed ligands for neurodegenerative diseases like Alzheimer's.[1] An unambiguous understanding of its structure is paramount for quality control, reaction monitoring, and the rational design of new chemical entities.

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. We will move beyond a simple presentation of data, delving into the causal relationships between molecular structure and spectral output, thereby offering a field-proven framework for its characterization.

Molecular Architecture and Spectroscopic Implications

The structure of this compound contains three key regions that dictate its spectroscopic signature: the piperidine ring with its secondary amine (N-H) and stereocenters, the secondary hydroxyl (-OH) group at the C4 position, and the methyl ester (-COOCH₃) at the C2 position. The molecule's molecular formula is C₇H₁₃NO₃, with a molecular weight of 159.18 g/mol .[1][2]

The piperidine ring typically adopts a chair conformation to minimize steric strain, leading to distinct axial and equatorial positions for its substituents and protons.[2][3] This conformational preference is a critical factor in interpreting NMR spectra, where the orientation of protons significantly affects their chemical shifts and coupling constants.[4][5]

Caption: Plausible fragmentation pathways for this compound in MS.

Expert Insights:

-

Alpha-Cleavage: The most characteristic fragmentation for cyclic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. [6][7][8]This process results in a resonance-stabilized iminium ion and is often responsible for the base peak in the spectrum.

Standard Operating Protocols for Spectroscopic Analysis

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition

-

Solvent Selection: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If the compound has limited solubility or if exchangeable protons (-OH, -NH) are of particular interest, deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) can be used. The choice of solvent is critical as it can influence the chemical shifts of labile protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is crucial for resolving the complex multiplets of the piperidine ring protons. For complete structural assignment, consider running 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).

IR Spectroscopy Acquisition

-

Methodology: Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity and minimal sample preparation.

-

Procedure: Place a small amount of the neat sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

Data Collection: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹, over the range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal prior to sample analysis.

Mass Spectrometry Acquisition

-

Ionization Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely keep the molecular ion intact. Electron Ionization (EI) can also be used and will provide more extensive, though potentially complex, fragmentation data.

-

Sample Introduction: Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

-

Analysis: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ (at m/z 160) and other cationic fragments. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion and key fragments.

Conclusion

The structural elucidation of this compound is a synergistic process. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and stereochemistry, IR spectroscopy provides rapid confirmation of the essential alcohol, amine, and ester functional groups, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques provide a self-validating system of analysis, ensuring the identity, purity, and structural integrity of this vital chemical building block. This guide provides the foundational data and expert rationale necessary for researchers, scientists, and drug development professionals to confidently characterize and utilize this compound in their work.

References

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed. Available at: [Link]

-

Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore. Available at: [Link]

-

Fragmentation of Amines. Whitman College. Available at: [Link]

-

Mass Spectrometry: Fragmentation. University of California, Davis. Available at: [Link]

-

H.NMR-Spectrum of Heterocyclic Compound {2}. ResearchGate. Available at: [Link]

-

Interpreting IR Spectra. Chemistry Steps. Available at: [Link]

-

A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-